2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate
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Overview
Description
2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate is a compound known for its significant biological activities. It is a derivative of hydroxytyrosol and gallic acid, both of which are known for their antioxidant properties. This compound has been studied for its potential therapeutic effects, particularly in the context of metabolic disorders and oxidative stress-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid (gallic acid) with 2-(3,4-dihydroxyphenyl)ethanol (hydroxytyrosol). This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of biocatalysts, such as lipases, has also been explored to achieve more environmentally friendly synthesis routes .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the quinone forms back to their original hydroxy forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, reduced hydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a model compound in studies of antioxidant mechanisms and radical scavenging activities.
Industry: It is explored for use in food preservation and cosmetics due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate primarily involves its antioxidant activity. It can scavenge free radicals and inhibit oxidative stress pathways. The compound interacts with various molecular targets, including enzymes like α-glucosidase, where it acts as a competitive inhibitor. This interaction is facilitated by hydrogen bonding with specific amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Hydroxytyrosol: A parent compound known for its potent antioxidant properties.
Gallic Acid: Another parent compound with strong antioxidant activity.
Epigallocatechin Gallate: A compound found in green tea with similar antioxidant and enzyme inhibitory activities.
Uniqueness
2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate is unique due to its combined structural features of hydroxytyrosol and gallic acid, which confer enhanced antioxidant and enzyme inhibitory properties. This makes it a promising candidate for therapeutic applications in metabolic disorders and oxidative stress-related conditions .
Properties
CAS No. |
389805-22-5 |
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Molecular Formula |
C15H14O7 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C15H14O7/c16-10-2-1-8(5-11(10)17)3-4-22-15(21)9-6-12(18)14(20)13(19)7-9/h1-2,5-7,16-20H,3-4H2 |
InChI Key |
QXRABVWZNGKJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)O)O |
Origin of Product |
United States |
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